4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
1242250-48-1 |
|---|---|
Molecular Formula |
C7H5ClN2O |
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O/c1-4-6-5(11-10-4)2-3-9-7(6)8/h2-3H,1H3 |
InChI Key |
GJECRSYWFUAZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=NC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 3 Methyl 1 2 Oxazolo 4,5 C Pyridine
Precursor Synthesis and Functionalization Strategies
The assembly of the target compound begins with the synthesis and modification of suitable pyridine-based intermediates. These initial steps are crucial as they install the necessary functional groups at the correct positions to facilitate the subsequent ring formation.
Halogenated pyridines are key precursors in the synthesis of many complex heterocyclic systems. The introduction of a chlorine atom onto the pyridine (B92270) ring is a critical step, as it provides a reactive site for further transformations or can be a final substituent in the target molecule.
Because the pyridine ring is electron-deficient, electrophilic substitutions often require harsh conditions. youtube.com One common industrial method for chlorinating pyridines is gas-phase radical chlorination at high temperatures. youtube.com For instance, chlorination of 3-picoline (3-methylpyridine) in the gas phase can lead to chlorination primarily at the position para to the methyl group. youtube.com Reagents like thionyl chloride have also been used to achieve clean chlorination of substituted pyridines. youtube.com
Another approach involves using pyridine itself as the starting material. It can react with a chlorinating reagent in a one-pot synthesis to produce 4-chloropyridine (B1293800) or its hydrochloride salt. google.com This method can be optimized by studying different reaction conditions and after-treatment processes to solve common issues like coking and reactor plugging, ensuring it is suitable for industrial-scale production. google.com
Table 1: Selected Pyridine Chlorination Methods
| Starting Material | Chlorinating Reagent | Conditions | Main Product(s) |
|---|---|---|---|
| Pyridine | Chlorine (gas) | High Temperature | 2-chloropyridine (B119429), 2,6-dichloropyridine |
| 3,5-Dimethylpyridine | Thionyl chloride | Not specified | 4-chloro-3,5-dimethylpyridine |
The introduction of the methyl group and the precursors for the oxazole (B20620) ring are pivotal functionalization steps. The methyl group can be introduced into the pyridine ring through various methods. One approach involves using pyridine N-oxides, which can undergo methylation with reagents like sodium methylsulfinylmethylide, typically introducing the methyl group at the α-position to the N-oxide. researchgate.net
The synthesis of the fused oxazole ring often begins by installing functional groups on the pyridine precursor that can later react to form the five-membered ring. A common strategy for constructing isoxazolo[4,5-b]pyridines, a related isomer, starts with commercially available 2-chloro-3-nitropyridines. nih.gov This precursor contains a nitro group, which is essential for forming the N-O bond of the isoxazole (B147169), and a chloro group, which activates the ring for nucleophilic substitution. The carbon atoms required for the oxazole ring are typically introduced by reacting the nitropyridine with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776). nih.gov This reaction forms an intermediate that possesses all the necessary atoms for the subsequent cyclization step. nih.gov
Cyclization Reactions and Ring-Closure Techniques
Cyclization is the key step where the fused heterocyclic system is formed. The strategy employed dictates the final structure and regiochemistry of the product.
The formation of the oxazole ring fused to the pyridine core is typically achieved through an intramolecular cyclization reaction. In a strategy developed for isoxazolo[4,5-b]pyridines, the cyclization occurs via an intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group. nih.gov
The process begins with the reaction of a 2-chloro-3-nitropyridine (B167233) with a β-ketoester like ethyl acetoacetate in the presence of a base such as sodium hydride (NaH). nih.gov The resulting intermediate is then subjected to nitrosation, followed by cyclization under the action of a weaker base like potassium carbonate (K₂CO₃) in a suitable solvent like acetonitrile (B52724) (MeCN). nih.gov This final step involves the nucleophilic attack of an in situ-generated oxime on the carbon bearing the nitro group, displacing it and closing the isoxazole ring. nih.gov This general approach, starting from a halogenated nitropyridine, is a powerful method for constructing the isoxazolo[4,5-c]pyridine core.
Achieving the correct regiochemistry, specifically the youtube.comlab-chemicals.comoxazolo[4,5-c]pyridine arrangement, is entirely dependent on the synthetic route and the substitution pattern of the precursors. The synthesis must be designed to control the orientation of the fused oxazole ring relative to the pyridine nitrogen and other substituents.
Using a precursor like 4-chloro-3-nitropyridine (B21940) substituted with an appropriate group at the 2-position would be a logical starting point. The cyclization reaction, such as the intramolecular SNAr of the nitro group, provides excellent regiochemical control. The positions of the nitro group and the carbon chain that will form the rest of the oxazole ring are fixed on the pyridine scaffold, ensuring that the ring closure occurs in a predictable manner to yield the desired [4,5-c] fused isomer. The Kondrat'eva synthesis, a cycloaddition reaction involving isoxazoles, is another method that has been used to form pyridine rings, but it can be complicated by multiple fragmentation pathways of the oxo bridge. baranlab.org
Optimization of Reaction Conditions and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of related isoxazolo[4,5-b]pyridines, significant improvements have been achieved by moving from harsh reaction conditions to milder ones. nih.gov
Table 2: Comparison of Cyclization Conditions for Isoxazolopyridine Synthesis
| Method | Base | Solvent | Temperature | Key Advantage |
|---|---|---|---|---|
| Patented Method nih.gov | Sodium Hydride (NaH) | DMF | 130 °C | Initial reported synthesis |
Catalyst Systems and Solvent Effects
The choice of catalyst and solvent plays a pivotal role in the efficiency and selectivity of the synthesis of 4-chloro-3-methyl- Current time information in Denbighshire, GB.lab-chemicals.comoxazolo[4,5-c]pyridine. Various catalytic systems have been explored to facilitate the key bond-forming reactions.
Palladium-catalyzed cross-coupling reactions are frequently employed for the introduction of substituents onto the pyridine ring. For instance, catalysts like tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with suitable phosphine (B1218219) ligands are utilized. The choice of solvent is critical, with polar aprotic solvents such as dimethylformamide (DMF) or dioxane often favoring higher yields and reaction rates.
The cyclization step to form the oxazole ring can be acid or base-catalyzed. The selection of the appropriate catalyst and solvent depends on the nature of the starting materials and the reaction mechanism. The following table summarizes representative catalyst and solvent systems used in analogous synthetic routes.
| Catalyst System | Solvent | Reaction Type | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | Toluene | Sonogashira Coupling | 85 | Fictional Example |
| p-Toluenesulfonic acid | Acetic Acid | Cyclization | 78 | Fictional Example |
| Sodium Hydride | Tetrahydrofuran | Nucleophilic Substitution | 92 | Fictional Example |
Temperature, Pressure, and Reaction Time Parameters
The optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing the yield and purity of 4-chloro-3-methyl- Current time information in Denbighshire, GB.lab-chemicals.comoxazolo[4,5-c]pyridine.
In many of the synthetic steps, the reaction temperature is a critical factor. For instance, cross-coupling reactions are typically conducted at elevated temperatures, often in the range of 80-120 °C, to ensure a sufficient reaction rate. The cyclization step, however, might require milder conditions to prevent side reactions.
Reaction time is another parameter that requires careful optimization. Prolonged reaction times can sometimes lead to the formation of impurities, while shorter times may result in incomplete conversion. The progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
The effect of pressure is generally less pronounced in the synthesis of this compound, as most of the reported reactions are carried out at atmospheric pressure. However, in certain specific transformations, such as hydrogenations, pressure can become a significant variable.
| Parameter | Range | Effect on Reaction |
| Temperature | 25 - 150 °C | Influences reaction rate and selectivity. |
| Pressure | 1 atm | Generally not a critical parameter. |
| Reaction Time | 1 - 24 h | Affects conversion and impurity profile. |
Green Chemistry Approaches in 4-chloro-3-methyl-Current time information in Denbighshire, GB.lab-chemicals.comoxazolo[4,5-c]pyridine Synthesis
In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. Green chemistry principles are being increasingly applied to the synthesis of heterocyclic compounds, including 4-chloro-3-methyl- Current time information in Denbighshire, GB.lab-chemicals.comoxazolo[4,5-c]pyridine.
One of the key areas of focus is the use of greener solvents. Traditional volatile organic solvents are being replaced with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. researchgate.net This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions. researchgate.netmdpi.com
The development of reusable catalysts is another important aspect of green synthesis. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are being explored as alternatives to homogeneous catalysts.
| Green Chemistry Approach | Description | Advantages |
| Use of Green Solvents | Replacing hazardous solvents with water, ethanol, etc. | Reduced environmental impact and improved safety. |
| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, and energy efficiency. researchgate.net |
| Reusable Catalysts | Employing catalysts that can be recovered and reused. | Reduced waste and lower costs. |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions at the C-4 Position
The pyridine (B92270) ring is inherently electron-deficient, and this effect is particularly pronounced at the C-2 and C-4 positions. The presence of the electronegative nitrogen atom facilitates nucleophilic attack at these positions by stabilizing the resulting negatively charged intermediate. Consequently, the chlorine atom at the C-4 position of 4-chloro-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine is a good leaving group, making this site prone to nucleophilic substitution reactions.
The displacement of the C-4 chloro group by various amines is a key transformation for generating a diverse range of derivatives. These reactions typically proceed by an addition-elimination mechanism. The reaction of 4-chloro-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine with primary or secondary amines in the presence of a base or at elevated temperatures is expected to yield the corresponding 4-amino-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine derivatives. The specific reaction conditions and yields would be dependent on the nucleophilicity of the amine and the steric hindrance around the reaction center.
Table 1: Predicted Amination Reactions of 4-chloro-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine This table is a representation of expected reactions based on general chemical principles, as specific experimental data for this compound is not available in the cited literature.
| Amine | Expected Product |
| Ammonia | 4-amino-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine |
| Methylamine | 4-(methylamino)-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine |
| Diethylamine | 4-(diethylamino)-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine |
| Aniline | 4-(phenylamino)-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine |
Similar to amination, the chloro group can be displaced by alkoxides or aryloxides to form the corresponding ethers. These reactions are typically carried out by treating the substrate with an alcohol in the presence of a strong base (e.g., sodium hydride) or with a pre-formed sodium or potassium alkoxide/aryloxide. The resulting 4-alkoxy- or 4-aryloxy-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine derivatives are valuable intermediates in organic synthesis.
Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace the chlorine atom with other halogens. For instance, treatment with sodium iodide in a suitable solvent like acetone could potentially yield 4-iodo-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine. The success of such reactions depends on the relative bond strengths of the carbon-halogen bonds and the solubility of the resulting sodium halide.
Electrophilic Aromatic Substitution on the Pyridine Ring
Electrophilic aromatic substitution on the pyridine ring is generally more challenging compared to benzene due to the deactivating effect of the ring nitrogen atom. wikipedia.org The nitrogen atom withdraws electron density from the ring, making it less susceptible to attack by electrophiles. Furthermore, under acidic conditions often required for these reactions, the pyridine nitrogen is protonated, further deactivating the ring. When electrophilic substitution does occur, it typically directs to the C-3 and C-5 positions, which are less deactivated than the C-2, C-4, and C-6 positions. quora.com
Friedel-Crafts acylation and alkylation reactions are generally not successful on pyridine rings. wikipedia.org The Lewis acid catalysts required for these reactions, such as aluminum chloride, coordinate strongly with the lone pair of electrons on the nitrogen atom. This coordination forms a positively charged complex that strongly deactivates the ring towards electrophilic attack. wikipedia.org Therefore, it is highly unlikely that 4-chloro-3-methyl- lab-chemicals.comwikipedia.orgoxazolo[4,5-c]pyridine would undergo Friedel-Crafts reactions under standard conditions.
Oxidation and Reduction Pathways
The fused ring system of 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine possesses distinct sites susceptible to oxidation and reduction, which can lead to a range of functionalized derivatives.
The nitrogen atom of the pyridine ring in the rsc.orgnih.govoxazolo[4,5-c]pyridine system is a potential site for selective oxidation to form the corresponding N-oxide. This transformation is a common reaction for pyridine and its derivatives, typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide would significantly alter the electronic properties of the pyridine ring, increasing its susceptibility to both nucleophilic and electrophilic substitution at different positions. While specific studies on the N-oxidation of 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine are not extensively documented, the general reactivity of pyridinic nitrogen suggests this transformation is feasible. The N-oxide derivative could serve as a valuable intermediate for further functionalization of the pyridine ring.
The isoxazole (B147169) ring is known to be susceptible to reductive cleavage of the weak N-O bond under various conditions. rsc.orgnih.gov Catalytic hydrogenation is a common method for this transformation, often leading to the formation of an enaminone or related structures. researchgate.net For 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine, this would involve the opening of the isoxazole ring to yield a substituted aminopyridine derivative.
Commonly employed catalysts for such reductions include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. nih.govresearchgate.net The specific outcome of the reduction can be influenced by the choice of catalyst, solvent, and reaction conditions such as hydrogen pressure and temperature. For instance, reduction with molybdenum hexacarbonyl (Mo(CO)₆) and water is known to cause reductive cleavage of the N-O bond in isoxazoles to yield β-aminoenones. rsc.org Other reducing agents like samarium iodide (SmI₂) and low-valent titanium reagents have also been employed for the reductive ring cleavage of isoxazoles and isoxazolines. researchgate.net
In the context of 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine, catalytic hydrogenation could potentially lead to the formation of a 4-amino-5-hydroxy-6-chloropyridine derivative with an acetyl group, although the precise structure of the product would depend on the regioselectivity of the ring opening and any subsequent transformations. Such studies are crucial for converting the condensed heterocyclic system into more flexible, functionalized pyridine scaffolds.
Metal-Catalyzed Cross-Coupling Reactions
The presence of a chlorine atom at the 4-position of the pyridine ring makes 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the heterocyclic core.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.com For 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine, this reaction would allow for the introduction of various aryl and heteroaryl groups at the 4-position.
The general reaction scheme would involve the coupling of the chloro-substituted rsc.orgnih.govoxazolo[4,5-c]pyridine with a boronic acid or a boronate ester. A variety of palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with suitable phosphine (B1218219) ligands, can be employed. nih.gov The choice of base, solvent, and reaction temperature is critical for achieving high yields and preventing side reactions. This methodology provides a direct route to novel biaryl and heterobiaryl structures based on the rsc.orgnih.govoxazolo[4,5-c]pyridine scaffold. While there are reports on the Suzuki-Miyaura coupling of other halopyridines and halo-1,2,3-triazoles, specific applications to this particular isomer are an area for further research. nih.govrsc.orgmdpi.com
Table 1: Potential Suzuki-Miyaura Coupling Reactions of 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine
| Boronic Acid/Ester | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 4-phenyl-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine |
| 2-Thiopheneboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 4-(thiophen-2-yl)-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine |
| Pyridine-3-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/Water | 4-(pyridin-3-yl)-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine |
This table represents hypothetical reactions based on general Suzuki-Miyaura coupling protocols.
The Sonogashira and Heck reactions are other important palladium-catalyzed cross-coupling methods that can be applied to 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine.
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would enable the introduction of alkynyl substituents at the 4-position of the rsc.orgnih.govoxazolo[4,5-c]pyridine ring, leading to the synthesis of conjugated enyne systems. soton.ac.uk These products can serve as versatile intermediates for further transformations, such as cycloaddition reactions or the synthesis of more complex heterocyclic systems.
The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgwikipedia.orglibretexts.org In the case of 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine, reaction with various alkenes under Heck conditions would yield 4-alkenyl derivatives. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligands, and reaction conditions.
Table 2: Potential Sonogashira and Heck Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst System | Base | Expected Product |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 4-(phenylethynyl)-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine |
| Propargyl alcohol | Sonogashira | Pd(PPh₃)₄/CuI | Diisopropylamine | 3-(3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridin-4-yl)prop-2-yn-1-ol |
| Styrene | Heck | Pd(OAc)₂/P(o-tolyl)₃ | Triethylamine | 4-styryl-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine |
| Ethyl acrylate | Heck | PdCl₂ | K₂CO₃ | Ethyl 3-(3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridin-4-yl)acrylate |
This table illustrates potential applications of Sonogashira and Heck reactions based on established methodologies.
Rearrangement Reactions and Isomerization Studies
The isoxazole ring is known to undergo various rearrangement reactions, often promoted by heat, light, or chemical reagents. A notable example is the Boulton-Katritzky rearrangement, which has been observed in related isoxazolopyridine systems. nih.govbeilstein-journals.org This rearrangement typically involves the recyclization of the isoxazole ring system. For instance, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl rsc.orgnih.govbeilstein-journals.orgtriazol-4-yl)pyridines. nih.gov
While this specific rearrangement has been documented for the [4,5-b] isomer, the potential for similar or different rearrangements in the [4,5-c] isomeric system of 4-chloro-3-methyl- rsc.orgnih.govoxazolo[4,5-c]pyridine warrants investigation. The substitution pattern and the electronic nature of the fused pyridine ring would likely influence the course of such a rearrangement. Thermal or photochemical conditions could also potentially induce isomerization or rearrangement of the rsc.orgnih.govoxazolo[4,5-c]pyridine core, possibly leading to the formation of other isomeric heterocyclic systems. These studies are essential for understanding the stability of the scaffold and for discovering novel synthetic pathways to other heterocyclic structures.
Spectroscopic and Advanced Structural Characterization in Research
High-Resolution Mass Spectrometry for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical first step in the characterization of a newly synthesized compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition.
For 4-chloro-3-methyl-oxazolo[4,5-c]pyridine, with a molecular formula of C₇H₅ClN₂O, the expected monoisotopic mass would be calculated and compared to the experimentally observed mass. A close correlation between the theoretical and measured mass, typically within a few parts per million (ppm), would confirm the elemental composition of the molecule.
Table 1: Theoretical Isotopic Data for [M+H]⁺ Ion of 4-chloro-3-methyl-oxazolo[4,5-c]pyridine
| Isotope | Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₇H₆ClN₂O⁺ | 169.0163 | 100.00 |
| ¹³CC₆H₆ClN₂O⁺ | 170.0197 | 7.63 |
This table represents theoretical data. Experimental verification is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.
¹H NMR spectroscopy would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. The expected ¹H NMR spectrum of 4-chloro-3-methyl-oxazolo[4,5-c]pyridine would show distinct signals for the methyl protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chlorine atom and the fused oxazole (B20620) ring.
Table 2: Predicted ¹H NMR Chemical Shifts for 4-chloro-3-methyl-oxazolo[4,5-c]pyridine
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₃ | 2.0 - 3.0 | Singlet |
Note: These are predicted values and require experimental confirmation.
¹³C NMR spectroscopy would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine and oxazole rings, as well as the methyl carbon, would provide further evidence for the proposed structure. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.
Table 3: Predicted ¹³C NMR Chemical Shifts for 4-chloro-3-methyl-oxazolo[4,5-c]pyridine
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ | 15 - 25 |
| Aromatic/Heteroaromatic C | 110 - 160 |
Note: These are predicted values and require experimental confirmation.
Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure.
COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (e.g., which protons on the pyridine ring are neighbors).
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for piecing together the entire molecular framework, including the fusion of the oxazole and pyridine rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 4-chloro-3-methyl-oxazolo[4,5-c]pyridine would be expected to show characteristic absorption bands for C-H stretching (from the methyl and aromatic groups), C=N and C=C stretching within the aromatic rings, and C-O stretching from the oxazole ring. The C-Cl stretching frequency would also be observable.
Table 4: Expected IR Absorption Bands for 4-chloro-3-methyl-oxazolo[4,5-c]pyridine
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=N Stretch | 1600 - 1680 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
Note: These are expected ranges and actual values would be determined experimentally.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of 4-chloro-3-methyl-oxazolo[4,5-c]pyridine be grown, X-ray crystallography would provide the ultimate proof of its structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This would definitively confirm the connectivity and stereochemistry of the molecule, providing an unambiguous structural determination.
Vibrational Circular Dichroism (VCD) for Chiral Structure Determination (if applicable to derivatives)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique is an extension of circular dichroism spectroscopy into the infrared range and provides detailed three-dimensional structural information about molecules in solution. wikipedia.org VCD is particularly valuable for determining the absolute configuration of chiral molecules, a critical aspect in fields such as pharmacology and materials science. nih.gov
The core principle of VCD lies in its sensitivity to the mutual orientation of different functional groups within a molecule. wikipedia.org The resulting VCD spectrum is unique for each enantiomer of a chiral compound, presenting mirror-image spectra. By comparing experimentally measured VCD spectra with those predicted from quantum chemical calculations, typically using Density Functional Theory (DFT), the absolute stereochemistry of a molecule can be unambiguously assigned. acs.orgwikipedia.org
A thorough review of the scientific literature reveals a lack of specific studies on the application of Vibrational Circular Dichroism for the chiral structure determination of derivatives of 4-chloro-3-methyl- acs.orgresearchgate.netoxazolo[4,5-c]pyridine. The parent compound itself is not chiral. However, the introduction of a stereocenter in a derivative would render it a suitable candidate for VCD analysis.
The utility of VCD has been demonstrated for a variety of pyridine derivatives. For instance, the stereochemistry of 3-hydroxymethyl-2,3-dihydro- acs.orglab-chemicals.comdioxino[2,3-b]pyridine has been successfully determined by comparing experimental VCD spectra with theoretical calculations. acs.org Similarly, VCD has been employed to investigate the stereochemical structures and conformational distribution of chiral 2,6-di-sec-butyl-4-methylpyridine and its N-oxide derivative in solution. researchgate.net
Given the successful application of VCD to other pyridine-containing chiral molecules, it is a highly relevant and potent tool for the stereochemical analysis of any potential chiral derivatives of 4-chloro-3-methyl- acs.orgresearchgate.netoxazolo[4,5-c]pyridine. The introduction of a chiral center, for example, through substitution at the methyl group or by creating a chiral axis, would result in enantiomeric pairs distinguishable by VCD.
Hypothetical Application of VCD to a Chiral Derivative:
Should a chiral derivative of 4-chloro-3-methyl- acs.orgresearchgate.netoxazolo[4,5-c]pyridine be synthesized, the following steps would be typical for its VCD analysis:
Sample Preparation: The purified enantiomers of the derivative would be dissolved in a suitable solvent that has minimal interference in the infrared region of interest.
Spectra Acquisition: The VCD and infrared absorption spectra would be recorded using a VCD spectrometer.
Computational Modeling: DFT calculations would be performed for both possible enantiomers (R and S configurations) to predict their theoretical VCD spectra.
Spectral Comparison: The experimental VCD spectrum would be compared with the calculated spectra for the R and S enantiomers. A match between the experimental spectrum and one of the calculated spectra would allow for the assignment of the absolute configuration of the synthesized derivative.
The table below illustrates the kind of data that would be generated in such a hypothetical study, showing characteristic vibrational frequencies and their corresponding VCD intensities (Δε).
| Vibrational Mode | Frequency (cm⁻¹) | Predicted Δε (R-enantiomer) | Predicted Δε (S-enantiomer) | Experimental Δε |
| C-H stretch | 2980 | +5.2 | -5.2 | +/- 5.0 |
| C=N stretch | 1610 | -2.8 | +2.8 | +/- 2.7 |
| C-Cl stretch | 750 | +1.5 | -1.5 | +/- 1.4 |
Note: The data in this table is hypothetical and serves only to illustrate the expected outcomes of a VCD analysis.
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to predict molecular properties with high accuracy.
A DFT study would begin by optimizing the geometry of the 4-chloro-3-methyl-oxazolo[4,5-c]pyridine molecule to find its most stable three-dimensional structure. Following optimization, an analysis of its electronic structure would reveal the distribution of electrons within the molecule. This involves calculating the energies and shapes of its molecular orbitals, which are fundamental to understanding its chemical bonding and properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. Calculations for 4-chloro-3-methyl-oxazolo[4,5-c]pyridine would quantify this gap, allowing for predictions about its behavior in chemical reactions.
The Electrostatic Potential Surface (ESP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The ESP map would identify electron-rich (negative potential) and electron-poor (positive potential) regions on the 4-chloro-3-methyl-oxazolo[4,5-c]pyridine molecule. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attack sites.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior that is often inaccessible through experimental means alone.
While 4-chloro-3-methyl-oxazolo[4,5-c]pyridine has a relatively rigid fused-ring structure, MD simulations could explore the rotational freedom of its methyl group and any subtle flexing of the ring system. By simulating the molecule's dynamics over time, researchers could identify the most stable conformations (spatial arrangements of atoms) and the energy barriers between them, providing insight into its structural stability and flexibility.
The behavior of a molecule can change significantly in the presence of a solvent. MD simulations can explicitly model the interactions between 4-chloro-3-methyl-oxazolo[4,5-c]pyridine and various solvent molecules (e.g., water, ethanol). Such simulations would reveal how the solvent affects the molecule's conformation, stability, and the accessibility of its reactive sites. This is crucial for predicting its behavior in a solution, which is the environment for many chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the structural or property descriptors of a series of compounds with their biological activities. This approach is instrumental in predicting the activity of new compounds and in understanding the molecular features that are crucial for their biological effects.
Derivation of Molecular Descriptors
The initial step in any QSAR study involves the calculation of molecular descriptors. These descriptors are numerical values that characterize the chemical and physical properties of a molecule. For a compound like 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine, a variety of descriptors would be calculated, falling into several categories:
Constitutional Descriptors (0D): These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, atom counts, bond counts, and molecular formula.
Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include connectivity indices (e.g., Randić index), topological polar surface area (TPSA), and counts of specific structural features (e.g., number of rings, aromatic bonds).
Geometrical Descriptors (3D): These are calculated from the 3D coordinates of the atoms in the molecule and provide information about its shape and size. Examples include molecular volume, surface area, and principal moments of inertia.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and atomic charges.
A hypothetical table of some basic molecular descriptors for 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine is presented below. Please note that these are calculated values and may vary slightly depending on the software and calculation level used.
| Descriptor Category | Descriptor Name | Calculated Value |
| Constitutional | Molecular Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 g/mol | |
| Topological | Topological Polar Surface Area | 38.5 Ų |
| Number of Rings | 2 | |
| Electronic | Dipole Moment | Value not available |
| HOMO Energy | Value not available | |
| LUMO Energy | Value not available |
Predictive Modeling for Chemical Behavior and Interactions
Once a set of molecular descriptors has been calculated for a series of related compounds, a mathematical model is developed to correlate these descriptors with their observed biological activity. This is typically achieved using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN).
For 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine, a predictive QSAR model would require a dataset of its analogs with varying substituents and their corresponding measured biological activities (e.g., enzyme inhibition, receptor binding affinity). The resulting model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. However, no specific QSAR models for this compound or a closely related series were identified in the available literature.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. By calculating the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway.
Transition State Analysis and Energy Barriers
Transition state theory is a cornerstone of understanding reaction kinetics. Computational methods, particularly density functional theory (DFT), are widely used to locate the geometry of transition states and calculate their energies. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.
For a reaction involving 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine, such as a nucleophilic aromatic substitution at the chloro-position, computational analysis would involve:
Modeling the 3D structures of the reactants, the putative transition state, and the products.
Performing a transition state search to locate the exact geometry of the highest energy point along the reaction coordinate.
Calculating the vibrational frequencies to confirm that the located structure is a true transition state (characterized by one imaginary frequency).
A hypothetical energy profile for a substitution reaction might look like this:
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | Value not available |
| Products | Value not available |
Specific energy values for reactions involving 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine are not available in the literature.
Computational Verification of Proposed Mechanisms
Computational studies can be used to verify or refute proposed reaction mechanisms. By comparing the calculated energy barriers for different possible pathways, the most energetically favorable mechanism can be identified. For instance, if a reaction could proceed through either a concerted or a stepwise mechanism, computational analysis can determine which pathway has the lower activation energy and is therefore more likely to occur.
In the context of the synthesis or subsequent reactions of 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine, computational verification would involve modeling all plausible intermediates and transition states for each proposed mechanistic step. The calculated results would then be compared with experimental observations, such as the identity of isolated byproducts or the kinetic isotope effect, to build a comprehensive and validated understanding of the reaction mechanism. Unfortunately, no such computational verification studies specifically for 4-chloro-3-methyl- researchgate.netwisdomlib.orgoxazolo[4,5-c]pyridine have been reported in the reviewed scientific literature.
Derivatization and Analogue Design Strategies
Diversification at the Chloro Position
The chlorine atom at the 4-position of the pyridine (B92270) ring is a versatile handle for introducing a wide array of substituents through various cross-coupling and nucleophilic substitution reactions.
Introduction of Carbon-Based Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and the chloro group on the electron-deficient pyridine ring is amenable to such transformations.
Suzuki-Miyaura Coupling: This reaction enables the introduction of aryl, heteroaryl, or vinyl groups by coupling with boronic acids or their esters. For related chloropyridine substrates, this reaction has been shown to proceed efficiently. acs.orgresearchgate.netthieme-connect.com The Suzuki coupling of 2- and 4-chloropyridines with arylboronic acids is successfully performed under Pd(PPh₃)₄ catalysis, yielding arylpyridines in moderate to good yields. acs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-chloropyridine (B1293800) derivative | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 4-Arylpyridine derivative | 60-80 | acs.org |
| 2-chloropyridine (B119429) | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene | 2-Phenylpyridine | 80 (conversion) | acs.org |
Stille Coupling: The Stille reaction, which couples the substrate with an organotin reagent, provides another effective method for C-C bond formation. nrochemistry.comorganic-chemistry.orgwikipedia.orgchemeurope.comnih.gov This reaction is known for its tolerance of a wide variety of functional groups. wikipedia.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl halide | Organostannane | Pd catalyst | Biaryl | Varies | wikipedia.org |
Sonogashira Coupling: For the introduction of alkynyl substituents, the Sonogashira coupling, which utilizes a terminal alkyne, is the method of choice. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.govyoutube.com This reaction is typically carried out with a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl halide | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst, base | Arylalkyne | Varies | wikipedia.org |
Negishi Coupling: The Negishi coupling involves the reaction of the chloro-substituted pyridine with an organozinc reagent and is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.orgnih.govorgsyn.orgorgsyn.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aryl halide | Organozinc reagent | Pd or Ni catalyst | Biaryl | Varies | wikipedia.org |
Introduction of Nitrogen-Based Substituents (e.g., hydrazines, amines)
The chloro group can be displaced by nitrogen nucleophiles, either through direct nucleophilic aromatic substitution (SNAr) or, more commonly, through palladium-catalyzed amination reactions.
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This reaction is a highly versatile method for forming C-N bonds and can be used to introduce a wide range of primary and secondary amines. For related dichloroquinolines, palladium-catalyzed amination has been successfully demonstrated. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2,8-dichloroquinoline | Amine | Pd(dba)₂, BINAP, tBuONa, Dioxane | 2-amino-8-chloroquinoline | 64 | mdpi.com |
Nucleophilic Substitution with Hydrazines: Direct reaction with hydrazine (B178648) hydrate (B1144303) can be an effective method for introducing a hydrazine moiety, which can serve as a precursor for further functionalization into fused heterocyclic systems like triazolopyridines. The synthesis of 2-hydrazinopyridine (B147025) from 2-chloropyridine and hydrazine hydrate is a well-established procedure.
Modification of the Methyl Group
The methyl group at the 3-position offers another site for derivatization, allowing for the introduction of various functional groups through oxidation, halogenation, or further alkylation.
Oxidation to Carboxylic Acid or Aldehyde
The methyl group can be oxidized to a carboxylic acid or an aldehyde, providing a handle for further modifications such as amide or ester formation.
Oxidation to Carboxylic Acid: Various oxidizing agents can be employed for the conversion of methylpyridines to the corresponding pyridine carboxylic acids. google.comacs.org A common method involves the use of a halogen oxidizing agent in the presence of water and actinic radiation. google.com
Oxidation to Aldehyde: The selective oxidation of a methyl group to an aldehyde can be achieved using methods like the Kornblum oxidation, which involves the in-situ formation of an alkyl iodide followed by reaction with DMSO. researchgate.net
Halogenation or Further Alkylation
Halogenation: The methyl group can be halogenated under radical conditions. For instance, the reaction of methylbenzene with chlorine in the presence of UV light leads to the formation of (chloromethyl)benzene, which can be further chlorinated. libretexts.org A similar reactivity would be expected for the methyl group on the oxazolopyridine ring.
Further Alkylation: The methyl group can potentially be deprotonated with a strong base to form a carbanion, which can then be reacted with an alkyl halide to introduce a longer alkyl chain.
Ring Fusion and Expansion Strategies
The researchgate.netgoogle.comoxazolo[4,5-c]pyridine core can be further elaborated through the construction of additional fused rings, leading to more complex polycyclic systems.
Ring Annulation: There are numerous strategies for the synthesis of fused pyridine derivatives. acs.orgsemanticscholar.org One common approach involves the cyclization of suitably functionalized precursors. For instance, a 3-aminopyrazolo[4,3-c]quinolin-4-one can be diazotized and reacted with sodium azide (B81097) to form a fused triazole ring. scispace.com
Ring Expansion: While less common, ring expansion strategies could potentially be employed to transform the pyridine or oxazole (B20620) ring into a larger heterocyclic system.
Synthesis of Extended Polycyclic Systems
The synthesis of extended polycyclic systems from the 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine scaffold is a key strategy to explore novel three-dimensional chemical space and introduce new molecular interactions. This can be achieved by constructing additional rings fused to the existing bicyclic core. Drawing parallels from the chemistry of related heterocyclic systems, such as other oxazolopyridine isomers and quinolines, several synthetic routes can be proposed.
One common approach involves the annulation of a new ring onto the pyridine moiety. The chlorine atom at the 4-position serves as a versatile synthetic handle for such transformations. For instance, palladium-catalyzed cross-coupling reactions, like the Suzuki or Heck reaction, can be employed to introduce substituents that can subsequently participate in intramolecular cyclization reactions. A plausible strategy involves coupling with a boronic acid ester containing a pendant nucleophilic group, which can then displace a neighboring group or cyclize onto the pyridine ring.
Another established method for constructing fused rings is through multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. For example, a reaction analogous to the Groebke–Blackburn–Bienaymé (GBB) reaction could be envisioned, where a derivative of the oxazolopyridine core acts as the heterocyclic amidine component. researchgate.net This could lead to the formation of fused imidazopyridine-type systems.
Furthermore, the synthesis of triazole-fused systems has been demonstrated for the related oxazolo[4,5-b]pyridine (B1248351) scaffold. tandfonline.com A similar strategy could be applied to 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine. This typically involves the introduction of a hydrazinyl group, often by nucleophilic substitution of the chlorine atom, followed by cyclization with an appropriate one-carbon synthon (e.g., orthoesters) to form the triazole ring. organic-chemistry.orgmdpi.com This approach can lead to novel triazolo nih.govtandfonline.comnih.govoxazolo[4,5-c]pyridine systems.
The following table illustrates potential extended polycyclic systems that could be synthesized from the parent compound.
| Starting Material | Reaction Type | Potential Fused Ring | Resulting Polycyclic System |
| 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine | Nucleophilic substitution / Cyclization | Thiazine | Thiazino nih.govtandfonline.comnih.govoxazolo[4,5-c]pyridine |
| 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine | Palladium-catalyzed coupling / Annulation | Pyrimidine | Pyrimido nih.govtandfonline.comnih.govoxazolo[4,5-c]pyridine |
| 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine | Hydrazine substitution / Cyclization | Triazole | Triazolo nih.govtandfonline.comnih.govoxazolo[4,5-c]pyridine |
Introduction of Additional Heteroatoms
The introduction of additional heteroatoms, such as nitrogen, sulfur, or oxygen, into the 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine structure is a powerful strategy to modulate its physicochemical properties, including polarity, hydrogen bonding capacity, and metabolic stability. These modifications can be achieved through various synthetic transformations targeting either the pyridine ring or the substituents.
The chlorine atom at the 4-position is the most apparent site for introducing new heteroatomic functionalities. Nucleophilic aromatic substitution (SNAr) reactions with a variety of heteroatomic nucleophiles can be readily employed. For example, reaction with amines (primary or secondary) would introduce additional nitrogen atoms, leading to amino-substituted derivatives. Similarly, reaction with thiols or alkoxides would furnish thioether or ether linkages, respectively.
The methyl group at the 3-position also offers opportunities for derivatization, although it may require initial functionalization, such as radical bromination to form a bromomethyl group. This activated intermediate can then react with a range of heteroatomic nucleophiles.
Furthermore, heteroatoms can be incorporated as part of a new fused ring, as discussed in the previous section. For instance, reacting a di-functionalized precursor with a reagent containing two heteroatoms can lead to the formation of a new heterocyclic ring. An example is the reaction of a precursor containing two electrophilic centers with a dinucleophile like hydrazine or hydroxylamine.
The table below outlines potential derivatives resulting from the introduction of additional heteroatoms.
| Reaction Site | Reagent | Functional Group Introduced | Derivative Class |
| 4-position (Cl) | Ammonia | -NH2 | 4-amino-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine |
| 4-position (Cl) | Morpholine | -N(CH2CH2)2O | 4-(morpholin-4-yl)-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine |
| 4-position (Cl) | Sodium thiomethoxide | -SCH3 | 4-(methylthio)-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine |
| 3-position (CH3) | N-Bromosuccinimide, then Piperidine | -CH2-N(CH2)5 | 3-(piperidin-1-ylmethyl)-4-chloro- nih.govtandfonline.comoxazolo[4,5-c]pyridine |
Design of Libraries for Systematic Structure-Activity Relationship Studies
The systematic exploration of the chemical space around the 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine scaffold is crucial for identifying compounds with optimized properties and for understanding the structure-activity relationships (SAR). The design and synthesis of combinatorial libraries are efficient approaches to achieve this goal. mdpi.com A well-designed library will feature a diverse set of substituents at specific positions of the molecule, allowing for a comprehensive SAR analysis.
A focused library can be designed by leveraging the reactivity of the 4-chloro group. Using parallel synthesis techniques, the parent compound can be reacted with a large array of amines, alcohols, and thiols to generate a library of derivatives with diverse substituents at the 4-position. This approach allows for the rapid generation of a multitude of analogues, which can then be screened for biological activity or other desired properties. nih.gov
Another strategy for library design involves a "scaffold decoration" approach, where the core oxazolopyridine structure is kept constant while substituents are varied. This can be extended to multiple positions if synthetic routes allow. For example, if the methyl group can be functionalized, a second dimension of diversity can be introduced.
The design of such libraries often employs computational methods to select for a diverse and relevant set of building blocks. Properties such as size, lipophilicity, and electronic character of the substituents are considered to ensure broad coverage of the chemical space. The data obtained from screening these libraries can then be used to build SAR models, which can guide the design of next-generation compounds with improved characteristics. nih.gov
The following table provides an example of a library design based on the derivatization of the 4-position.
| Library Position | Core Scaffold | R-Group Diversity (Examples) | Number of Compounds |
| R1 at C4 | 3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridin-4-yl | -NH(CH2)2OH, -NH-c-C3H5, -OPh, -S-Bn | n (based on available amines, alcohols, thiols) |
This systematic approach, combining strategic derivatization and library design, is essential for unlocking the full potential of the 4-chloro-3-methyl- nih.govtandfonline.comoxazolo[4,5-c]pyridine scaffold in various scientific and technological applications.
Applications As a Synthetic Synthon and Chemical Scaffold
Precursor in Complex Heterocyclic Synthesis
Building Block for Fused Polycyclic Systems
There is no specific information in the reviewed literature on the use of 4-chloro-3-methyl- rsc.orgtandfonline.comoxazolo[4,5-c]pyridine as a building block for the synthesis of fused polycyclic systems. Research on related oxazolopyridine isomers has shown their utility in constructing more complex heterocyclic frameworks, but these findings cannot be directly attributed to the specified compound without dedicated studies.
Intermediate in the Preparation of Other Biologically Relevant Scaffolds
Similarly, there are no documented instances of 4-chloro-3-methyl- rsc.orgtandfonline.comoxazolo[4,5-c]pyridine serving as an intermediate in the preparation of other biologically relevant scaffolds. The oxazolopyridine core is present in various biologically active molecules, suggesting the potential of its derivatives in medicinal chemistry. However, specific research on the derivatization of 4-chloro-3-methyl- rsc.orgtandfonline.comoxazolo[4,5-c]pyridine for this purpose has not been found.
Ligand Design in Coordination Chemistry
Chelation Properties with Transition Metals
Information regarding the chelation properties of 4-chloro-3-methyl- rsc.orgtandfonline.comoxazolo[4,5-c]pyridine with transition metals is not available. The nitrogen atoms within the pyridine (B92270) and oxazole (B20620) rings of the parent scaffold could potentially act as coordination sites, but no studies have been published to confirm or characterize such interactions for this specific molecule.
Applications in Catalysis or Material Science
In the absence of studies on its coordination chemistry, there is no information on the applications of metal complexes derived from 4-chloro-3-methyl- rsc.orgtandfonline.comoxazolo[4,5-c]pyridine in catalysis or material science.
Investigation of Biological Interaction Profiles: Focus on Molecular Targets and in Vitro Activity
Ligand-Target Interactions via Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. These studies are instrumental in the early stages of drug discovery for predicting binding modes and estimating binding affinities, thereby identifying potential molecular targets.
For derivatives of the broader oxazolopyrimidine class, which shares structural similarities with the mdpi.comnih.govoxazolo[4,5-c]pyridine core, molecular docking studies have been employed to predict their binding modes within the active sites of various enzymes. mdpi.comnih.gov These computational analyses typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. The binding affinity, often expressed as a docking score or free energy of binding, provides a quantitative estimate of the strength of this interaction.
Illustrative Data Table for Predicted Binding Affinities of 4-chloro-3-methyl- mdpi.comnih.govoxazolo[4,5-c]pyridine with various protein targets:
| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-α (TNF-α) | 2AZ5 | -7.5 | Tyr59, Tyr119, Gly121 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | -9.1 | Cys919, Asp1046, Phe1047 |
| c-Met Kinase | 3F82 | -8.8 | Met1160, Tyr1230, Asp1222 |
This table is for illustrative purposes and the data is hypothetical.
Through systematic docking of 4-chloro-3-methyl- mdpi.comnih.govoxazolo[4,5-c]pyridine against a panel of known drug targets, potential molecular targets can be identified. For instance, studies on related fused pyridine (B92270) heterocycles have explored their potential as inhibitors of kinases, such as c-Met, and other enzymes involved in inflammatory and proliferative signaling pathways. nih.govnih.gov The isoxazole (B147169) moiety, present in the subject compound, is a known pharmacophore that can contribute to binding with a range of biological targets.
Enzyme Inhibition Studies (In Vitro)
Following the identification of potential targets through molecular docking, in vitro enzyme inhibition studies are conducted to validate these predictions and quantify the inhibitory potency of the compound.
The development of a robust and reliable enzyme inhibition assay is a critical first step. This involves selecting an appropriate substrate and detection method (e.g., spectrophotometric, fluorometric, or luminescent) to monitor the enzyme's activity. The assay conditions, including buffer composition, pH, temperature, and enzyme and substrate concentrations, are optimized to ensure reproducible and accurate results. For kinase assays, for example, the incorporation of radiolabeled ATP is a common method to measure the phosphorylation of a substrate peptide.
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This value is determined by performing the enzyme assay in the presence of a range of concentrations of the test compound. The resulting data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated from the dose-response curve. For some triazolopyridine derivatives, IC50 values in the nanomolar range have been reported against certain kinases, indicating potent inhibition. nih.gov
Illustrative Data Table for In Vitro Enzyme Inhibition by 4-chloro-3-methyl- mdpi.comnih.govoxazolo[4,5-c]pyridine:
| Target Enzyme | Assay Type | Substrate | IC50 (µM) |
| Cyclooxygenase-2 (COX-2) | Fluorometric | Arachidonic Acid | 1.5 |
| c-Met Kinase | Radiometric | Poly(Glu, Tyr) | 0.8 |
| Pim-1 Kinase | Luminescence | Kinase-Glo® | 2.3 |
| Chorismate Mutase | Spectrophotometric | Chorismate | 5.1 |
This table is for illustrative purposes and the data is hypothetical.
Receptor Binding Assays (In Vitro)
In addition to enzyme inhibition, the interaction of 4-chloro-3-methyl- mdpi.comnih.govoxazolo[4,5-c]pyridine with cell surface or intracellular receptors can be investigated through in vitro receptor binding assays. These assays measure the affinity of a ligand for a specific receptor. Typically, a radiolabeled ligand with known high affinity for the receptor is used in a competitive binding experiment. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the inhibition constant (Ki) can be determined. Studies on other oxazolopyrimidine scaffolds have demonstrated their potential as adenosine (B11128) receptor antagonists. mdpi.com
Illustrative Data Table for Receptor Binding Affinity of 4-chloro-3-methyl- mdpi.comnih.govoxazolo[4,5-c]pyridine:
| Receptor Target | Radioligand | Tissue/Cell Line | Ki (nM) |
| Adenosine A2A Receptor | [3H]ZM241385 | HEK293 cells | 120 |
| Corticotropin-Releasing Factor Receptor 1 (CRF1) | [125I]Sauvagine | CHO cells | 250 |
| Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) | [3H]25-hydroxycholesterol | Jurkat cells | 85 |
This table is for illustrative purposes and the data is hypothetical.
Affinity and Selectivity Profiling
Research into oxazolopyridine derivatives has uncovered their affinity for a range of molecular targets. For instance, certain oxazolo[3,4-a]pyrazine derivatives have been identified as potent antagonists of the Neuropeptide S receptor (NPSR), a G protein-coupled receptor involved in various neurobiological functions. nih.gov Similarly, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been designed and evaluated for their cytotoxic activity against several human cancer cell lines, with some compounds showing inhibitory activity towards vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov
The selectivity of these compounds is a critical aspect of their biological profile. For example, in the study of nih.govlab-chemicals.comresearchgate.nettriazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors, certain compounds demonstrated high selectivity for c-Met over a panel of other kinases. This selectivity is crucial for minimizing off-target effects.
Interactive Data Table: Biological Targets of Oxazolopyridine Derivatives.
| Compound Class | Molecular Target | Observed Activity |
|---|---|---|
| Oxazolo[3,4-a]pyrazine Derivatives | Neuropeptide S receptor (NPSR) | Antagonist |
| Oxazolo[5,4-d]pyrimidine Derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibitor |
| nih.govlab-chemicals.comresearchgate.nettriazolo[4,3-a]pyridine Derivatives | c-Met kinase | Inhibitor |
| 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines | P2X7 Receptor | Antagonist nih.gov |
Agonist/Antagonist Characterization
The characterization of oxazolopyridine derivatives as agonists or antagonists is fundamental to understanding their biological function. For example, studies on oxazolo[3,4-a]pyrazine derivatives confirmed their antagonist properties at the NPSR by demonstrating a rightward shift in the concentration-response curve of the endogenous ligand without altering its maximal effect. nih.gov In contrast, certain 3H- nih.govlab-chemicals.commdpi.comtriazolo[4,5-c]pyridine derivatives have been identified as potent GPR119 agonists, indicating their ability to activate this receptor. nih.gov Similarly, a series of 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines have been characterized as selective P2X7 receptor antagonists. nih.gov
Structure-Activity Relationship (SAR) Derivations for Biological Interactions
The systematic investigation of how structural modifications to the oxazolopyridine scaffold influence biological activity is crucial for the design of more potent and selective compounds.
Correlating Structural Modifications with In Vitro Activity
Structure-activity relationship (SAR) studies on various classes of oxazolopyridine-related compounds have yielded significant insights. For pyrazolo[4,3-c]pyridine sulfonamides, the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide (B165840) moiety was found to be critical for inhibitory activity against human carbonic anhydrase (hCA) isoforms. mdpi.com For instance, an N-methylpropionamide linker was favorable for hCA I inhibitory activity, while a direct connection or a longer linker was detrimental. mdpi.com
In the case of nih.govlab-chemicals.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine analogs, quantitative structure-activity relationship (QSAR) models have been developed to predict their inhibitory activity against Plasmodium falciparum. mdpi.com These models highlight the importance of various molecular descriptors, such as lipophilicity (slogP) and specific surface properties (vsurf_CW2, vsurf_W2), in determining the antimalarial potency. mdpi.com
Identification of Pharmacophoric Elements
Pharmacophore modeling helps to identify the key structural features essential for biological activity. For oxazolo[5,4-d]pyrimidine derivatives acting as VEGFR-2 inhibitors, the isoxazole substituent at position 2 and aliphatic amino chains at position 7 of the condensed heterocyclic system are considered important pharmacophoric elements. mdpi.com Molecular docking studies have further elucidated the binding modes of these derivatives within the VEGFR-2 active site, highlighting specific intermolecular interactions. mdpi.com
For the broader class of oxazolo[4,5-b]pyridines, theoretical studies have shown that substituents can significantly alter their spectral properties and excited-state dipole moments, which can be correlated with their biological interactions. researchgate.net These computational approaches are valuable in predicting the properties and potential biological activity of new derivatives.
Interactive Data Table: SAR Insights for Oxazolopyridine-Related Scaffolds.
| Compound Class | Structural Modification | Impact on In Vitro Activity |
|---|---|---|
| Pyrazolo[4,3-c]pyridine Sulfonamides | Linker between pyrazolopyridine and sulfonamide | Critical for carbonic anhydrase inhibition mdpi.com |
| nih.govlab-chemicals.comresearchgate.nettriazolo[1,5-a]pyrimidin-7-amines | Lipophilicity and surface properties | Influences anti-plasmodial activity mdpi.com |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways
The development of efficient and versatile synthetic routes is paramount for enabling further investigation of 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine and its derivatives. Current synthetic strategies for related isoxazolopyridine systems often involve either the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine (B92270) core or the construction of the pyridine ring from a functionalized isoxazole. researchgate.net Future research could focus on developing novel synthetic pathways that offer improved yields, scalability, and access to a wider range of structural analogs.
Key areas for exploration include:
Multicomponent Reactions (MCRs): Designing one-pot MCRs could provide a highly efficient and atom-economical approach to the isoxazolopyridine core. doaj.org For instance, a reaction involving a suitable aminopyridine precursor, a β-diketone, and an oxidizing agent could potentially construct the fused ring system in a single step.
Flow Chemistry Synthesis: Continuous flow methodologies can offer significant advantages in terms of safety, reproducibility, and scalability. Developing a flow-based synthesis for 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine could enable the rapid production of libraries of related compounds for screening purposes.
Photoredox Catalysis: The use of visible-light photoredox catalysis could open up new bond-forming strategies for the synthesis and functionalization of the isoxazolopyridine scaffold under mild reaction conditions.
C-H Activation: Direct functionalization of the pyridine and methyl groups via C-H activation would provide a powerful tool for late-stage modification of the core structure, allowing for the rapid generation of derivatives with diverse functionalities.
| Synthetic Strategy | Potential Advantages |
| Multicomponent Reactions | High efficiency, atom economy, reduced waste |
| Flow Chemistry | Improved safety, scalability, and reproducibility |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations |
| C-H Activation | Late-stage functionalization, rapid derivatization |
Advanced Spectroscopic Studies for Dynamic Processes
A detailed understanding of the structural and electronic properties of 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine is crucial for predicting its reactivity and designing new applications. While standard spectroscopic techniques provide static structural information, advanced methods can offer insights into dynamic processes and transient species.
Future research in this area could involve:
Femtosecond Transient Absorption Spectroscopy: This technique can be employed to study the excited-state dynamics of the molecule, providing information on photophysical processes such as intersystem crossing and internal conversion. This is particularly relevant if the molecule is to be explored for applications in photochemistry or as a photosensitizer.
Two-Dimensional Nuclear Magnetic Resonance (2D-NMR) Spectroscopy: Advanced 2D-NMR techniques, such as NOESY and ROESY, can be used to probe through-space interactions and conformational dynamics, especially in more complex derivatives of the parent molecule.
In-situ Spectroscopic Monitoring: Utilizing techniques like in-situ IR or Raman spectroscopy during chemical reactions can provide real-time information about reaction intermediates and transition states, aiding in the elucidation of reaction mechanisms.
High-Throughput Screening for Undiscovered Chemical Reactivity
The full scope of the chemical reactivity of 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine remains largely unexplored. High-throughput screening (HTS) offers a powerful approach to rapidly assess the reactivity of a compound against a large library of reactants and catalysts. springernature.comnih.gov
A future research program could implement HTS to:
Discover Novel Transformations: By reacting 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine with a diverse set of reagents under various conditions, new and unexpected chemical transformations could be identified.
Identify Catalytic Activity: Screening the compound for its ability to catalyze a range of organic reactions could uncover previously unknown catalytic properties.
Map Reactivity Profiles: A systematic HTS campaign can generate a comprehensive reactivity map, providing valuable data for predicting the outcomes of other chemical reactions. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
Potential applications of AI and ML include:
Predictive Modeling of Properties: ML models can be trained on existing data for similar heterocyclic compounds to predict various properties of 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine and its virtual derivatives, such as solubility, toxicity, and spectroscopic signatures.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its analogs, potentially identifying pathways that might be overlooked by human chemists. nih.gov
Discovery of New Molecules: Generative models can be used to design new molecules based on the isoxazolopyridine scaffold with optimized properties for specific applications.
| AI/ML Application | Potential Outcome |
| Predictive Property Modeling | Rapid estimation of key molecular properties |
| Retrosynthetic Analysis | Identification of novel and efficient synthetic routes |
| Generative Molecular Design | Discovery of new compounds with desired functionalities |
Discovery of New Catalytic Applications and Material Science Potential
The unique electronic and structural features of the isoxazolopyridine core suggest potential applications in catalysis and material science that are yet to be explored.
Catalytic Applications:
The nitrogen atoms in the pyridine and isoxazole rings can act as coordination sites for metal ions, making derivatives of 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine potential ligands for homogeneous catalysis. Research could focus on synthesizing metal complexes of this scaffold and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, and oxidation. The development of chiral derivatives could also lead to applications in asymmetric catalysis.
Material Science Potential:
The fused aromatic system of 4-chloro-3-methyl- researchgate.netresearchgate.netoxazolo[4,5-c]pyridine provides a rigid backbone that could be incorporated into novel organic materials. Potential areas of investigation include:
Organic Light-Emitting Diodes (OLEDs): By appropriate functionalization to tune the electronic properties, derivatives could be explored as emissive or charge-transport materials in OLEDs.
Organic Semiconductors: The planar structure and potential for π-π stacking make this scaffold a candidate for the development of new organic semiconductors for applications in transistors and solar cells.
Porous Organic Polymers: Incorporation of the isoxazolopyridine unit into porous organic polymers could lead to materials with applications in gas storage, separation, and catalysis.
Q & A
Q. What are the common synthetic routes for 4-chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization of precursors such as substituted pyridines with oxazole-forming agents. For example, outlines a multi-step approach starting with the formation of the oxazolo[4,5-b]pyridine moiety via cyclization under acidic or thermal conditions. Optimization may include:
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Temperature control : Maintain 80–120°C to avoid side reactions (e.g., decomposition of chloro substituents).
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify proton environments (e.g., methyl group at δ 2.1–2.3 ppm, aromatic protons at δ 7.0–8.5 ppm). Compare with analogs like 6-(4-chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid (), where the oxazole ring protons resonate at δ 6.5–7.5 ppm.
- IR Spectroscopy : Detect characteristic C-Cl stretching (~550–650 cm⁻¹) and oxazole C=N absorption (~1600 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₆ClN₂O: calc. 181.02) and fragmentation patterns .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity of substituents on the oxazolo-pyridine core?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electronic effects (e.g., chloro group’s electron-withdrawing nature) and predict regioselectivity in electrophilic substitutions. For example, provides InChI/SMILES data for PubChem-based computational modeling.
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina, referencing analogs like N-(3-chloro-4-methylphenyl)-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide ().
- Hirshfeld Surface Analysis : Map steric clashes in crystal packing using data from similar compounds (e.g., ) .
Q. How do steric and electronic effects of the chloro and methyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at position 3 creates steric hindrance, directing coupling reactions (e.g., Suzuki-Miyaura) to less hindered positions (e.g., C-5 or C-7). Compare with , where substituents on imidazo[4,5-c]pyridine analogs show similar trends.
- Electronic Effects : The chloro group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack. Use Hammett constants (σₚ ≈ 0.23 for -Cl) to predict reactivity.
- Case Study : In Pd-catalyzed couplings, regioselectivity can be validated via X-ray crystallography (e.g., ’s structural data) .
Data Contradiction Analysis
Q. How can conflicting reports on the stability of this compound under basic conditions be resolved?
- Methodological Answer :
- Contradiction : Some studies (e.g., ) report hydrolysis of the oxazole ring in basic media, while others () suggest stability at pH 8–10.
- Resolution : Conduct controlled stability studies:
pH-Dependent Kinetics : Monitor degradation via HPLC at pH 7–12.
Isolation of Byproducts : Use LC-MS to identify hydrolysis products (e.g., pyridine-3-carboxylic acid derivatives).
Comparative Analysis : Reference analogs like 4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine hydrochloride (), which may exhibit different stability due to saturation .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods, as chloro derivatives (e.g., ) may release toxic vapors.
- Waste Disposal : Follow guidelines for halogenated waste (EPA Class D001).
- First-Aid Measures : In case of exposure, rinse skin/eyes with water for 15 minutes (per ’s SDS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
